molecular formula C6H8N2O2S B11754418 N-(5-(hydroxymethyl)thiazol-2-yl)acetamide

N-(5-(hydroxymethyl)thiazol-2-yl)acetamide

Cat. No.: B11754418
M. Wt: 172.21 g/mol
InChI Key: JLUBQXZJDNTDRR-UHFFFAOYSA-N
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Description

N-(5-(hydroxymethyl)thiazol-2-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin .

Chemical Reactions Analysis

Types of Reactions

N-(5-(hydroxymethyl)thiazol-2-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acid derivatives, alcohol derivatives, and substituted thiazole compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-(hydroxymethyl)thiazol-2-yl)acetamide include:

Uniqueness

This compound is unique due to its hydroxymethyl group, which provides additional sites for chemical modification and enhances its potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

N-(5-(hydroxymethyl)thiazol-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a hydroxymethyl group at the 5-position and an acetamide group. The presence of the hydroxymethyl moiety is believed to enhance the compound's reactivity and biological activity, particularly against various pathogens and cancer cell lines.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in disease pathways. The compound may inhibit or modulate the activity of kinases, proteases, or other proteins critical for cellular function, which can lead to antiproliferative effects in cancer cells and antimicrobial effects against bacteria and fungi.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effective activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:

Pathogen MIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.0048

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). The compound's IC50 values show promising results:

Cell Line IC50 (µM)
A5493.50
HeLa2.01
HT291.50

Mechanistic studies indicate that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and increased apoptotic fractions .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of E. coli, demonstrating a significant reduction in bacterial load in vitro.
  • Cancer Cell Inhibition : In another study, the compound was tested on glioblastoma and melanoma cell lines, showing selective cytotoxicity with minimal effects on normal cells. This selectivity suggests potential for therapeutic applications with reduced side effects .

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C6H8N2O2S/c1-4(10)8-6-7-2-5(3-9)11-6/h2,9H,3H2,1H3,(H,7,8,10)

InChI Key

JLUBQXZJDNTDRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(S1)CO

Origin of Product

United States

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